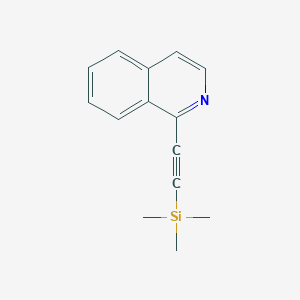
1-((三甲基甲硅烷基)乙炔基)异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Trimethylsilyl)ethynyl)isoquinoline is an organic compound with the molecular formula C14H15NSi . The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .
Synthesis Analysis
The synthesis of isoquinoline derivatives, including 1-((Trimethylsilyl)ethynyl)isoquinoline, has been reported in the literature . A series of 1,2,3-triazole derivatives were synthesized through a copper-catalyzed click reaction .Molecular Structure Analysis
The molecular structure of 1-((Trimethylsilyl)ethynyl)isoquinoline consists of an isoquinoline moiety with a trimethylsilyl ethynyl group attached . The molecule has a molar refractivity of 76.6±0.4 cm³ .Chemical Reactions Analysis
While specific chemical reactions involving 1-((Trimethylsilyl)ethynyl)isoquinoline are not detailed in the search results, the compound’s structure suggests it could participate in reactions typical of isoquinolines and ethynyl compounds .Physical And Chemical Properties Analysis
1-((Trimethylsilyl)ethynyl)isoquinoline has a density of 1.0±0.1 g/cm³, a boiling point of 330.2±24.0 °C at 760 mmHg, and a flash point of 153.5±22.9 °C . It has a polar surface area of 13 Ų and a molar volume of 233.8±5.0 cm³ .科学研究应用
铱催化的加成反应
铱配合物催化乙炔基三甲基硅烷与喹啉和异喹啉的加成反应,在酰氯的活化下,生成 1-三甲基甲硅烷基乙炔基-1,2-二氢异喹啉,产率良好至高。此过程为异喹啉衍生物的功能化提供了一条合成途径 (山崎、藤田和山口,2004)。
异喹啉生物碱的区域选择性合成
三甲基甲硅烷基作为 Pictet-Spengler 反应的有效活化基团,控制四氢异喹啉衍生物合成中的区域化学。该方法能够区域选择性合成 8-甲氧基-N-甲基-1,2,3,4-四氢异喹啉,展示了三甲基甲硅烷基在异喹啉生物碱合成中的用途 (米勒和曾,1988)。
合成 1-(2-氧代烷基)-1,2-二氢异喹啉-2-羧酸乙酯
已开发出一种通过 2-乙氧基羰基异喹啉鎓氯化物和三甲基甲硅烷基烯醇醚之间的 C-C 键形成来合成 1-(2-氧代烷基)-1,2-二氢异喹啉-2-羧酸乙酯的方法。所得产物可以进一步环化生成吡啶并[2,1-a]异喹啉衍生物,展示了构建复杂异喹啉骨架的途径 (和田、中谷和秋叶,1983)。
异氰化物插入到 N-Si 键中
一项研究表明,三甲基甲硅烷氯化物作为异氰化物基反应中氮杂环的有效活化剂,其中涉及异氰化物插入到 N-Si 键中的关键步骤。此过程导致形成各种 α-取代二氢氮杂环,为开发具有潜在抗寄生虫特性的化合物提供了一条途径 (卢克等,2019)。
作用机制
Target of Action
The primary target of 1-((Trimethylsilyl)ethynyl)isoquinoline is tubulin , a protein that is a crucial component of the cytoskeleton . Tubulin plays a vital role in cell division, growth, shape, transport, and motility .
Mode of Action
1-((Trimethylsilyl)ethynyl)isoquinoline interacts with tubulin by binding to the colchicine site of tubulin . This interaction forms hydrogen bonds in the active site of β-tubulin . The binding of the compound to tubulin can inhibit tubulin polymerization , which is a critical process for the formation of microtubules, the structural components of the cytoskeleton.
Biochemical Pathways
The inhibition of tubulin polymerization by 1-((Trimethylsilyl)ethynyl)isoquinoline affects the microtubule dynamics, which is a crucial part of the cell cycle . This disruption can lead to cell cycle arrest at the G2/M phase , preventing the cell from dividing and thus inhibiting the growth of cancer cells.
Result of Action
The result of the action of 1-((Trimethylsilyl)ethynyl)isoquinoline is the inhibition of cell division, leading to a decrease in the growth of cancer cells . The compound has shown potent cytotoxicity activity against HepG2 and HeLa cell lines .
Action Environment
The action, efficacy, and stability of 1-((Trimethylsilyl)ethynyl)isoquinoline can be influenced by various environmental factors These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell types it is acting upon.
生化分析
Biochemical Properties
1-((Trimethylsilyl)ethynyl)isoquinoline plays a significant role in biochemical reactions due to its structural features. The trimethylsilyl group imparts chemical inertness and a large molecular volume, which can influence the compound’s interactions with enzymes, proteins, and other biomolecules . This compound has been shown to interact with various enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator of enzyme activity. The nature of these interactions often involves the binding of the trimethylsilyl group to specific active sites on the enzymes, thereby altering their catalytic functions .
Cellular Effects
1-((Trimethylsilyl)ethynyl)isoquinoline has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may interfere with the normal signaling pathways by binding to key signaling molecules, leading to altered gene expression patterns. Additionally, it can impact cellular metabolism by inhibiting or activating specific metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-((Trimethylsilyl)ethynyl)isoquinoline involves its interactions at the molecular level with various biomolecules. The compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions . For example, the trimethylsilyl group may form hydrogen bonds or hydrophobic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, 1-((Trimethylsilyl)ethynyl)isoquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((Trimethylsilyl)ethynyl)isoquinoline can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions such as temperature, pH, and exposure to light. Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, although the specific nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-((Trimethylsilyl)ethynyl)isoquinoline in animal models vary with different dosages . At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biochemical response .
Metabolic Pathways
1-((Trimethylsilyl)ethynyl)isoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes. For example, it may inhibit enzymes involved in the biosynthesis of certain metabolites, leading to decreased levels of these compounds within the cell .
Transport and Distribution
Within cells and tissues, 1-((Trimethylsilyl)ethynyl)isoquinoline is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. The trimethylsilyl group may facilitate the compound’s transport across cell membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of 1-((Trimethylsilyl)ethynyl)isoquinoline is influenced by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
属性
IUPAC Name |
2-isoquinolin-1-ylethynyl(trimethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)11-9-14-13-7-5-4-6-12(13)8-10-15-14/h4-8,10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIUBLLCEWITIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517603 |
Source


|
| Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86521-10-0 |
Source


|
| Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

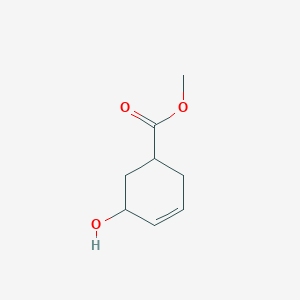


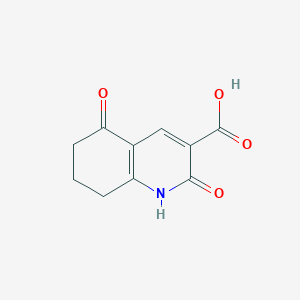
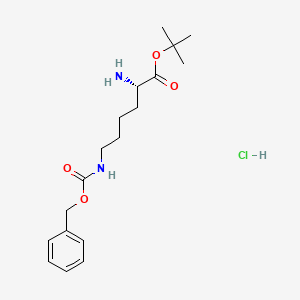
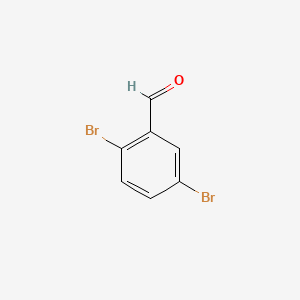

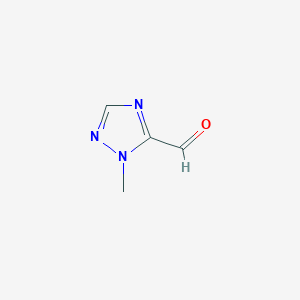
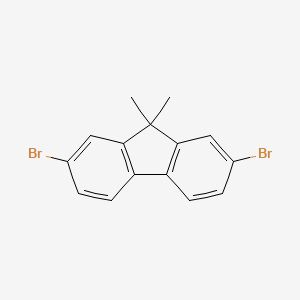
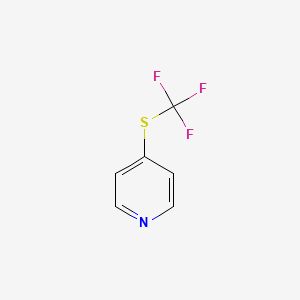
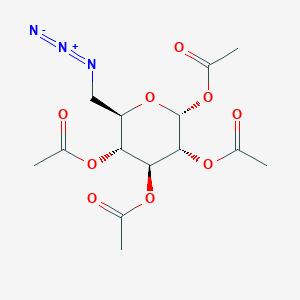
![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)
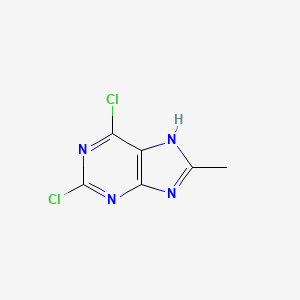
![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)